molecular formula C21H20N4O3S2 B2701762 2-ethoxy-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 477211-88-4

2-ethoxy-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2701762
CAS No.: 477211-88-4
M. Wt: 440.54
InChI Key: KSKAFPNLVDEWJE-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 2 with a benzamide group (2-ethoxybenzamide) and at position 5 with a thioethyl linker bearing an indolin-1-yl-2-oxo moiety. Its synthesis likely involves coupling a thiolated 1,3,4-thiadiazole intermediate with indole-derived precursors, analogous to methods in and .

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-2-28-17-10-6-4-8-15(17)19(27)22-20-23-24-21(30-20)29-13-18(26)25-12-11-14-7-3-5-9-16(14)25/h3-10H,2,11-13H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKAFPNLVDEWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 477211-88-4) is a complex organic molecule that incorporates an indoline moiety and a thiadiazole ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Structural Characteristics

The molecular formula of the compound is C21H20N4O3S2C_{21}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of 440.5 g/mol. The structural features include:

  • Thiadiazole Ring : Known for various pharmacological properties including antimicrobial and anticancer activities.
  • Indoline Moiety : Associated with neuroprotective effects and potential anticancer properties.

Anticancer Properties

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The mechanism of action often involves:

  • Inhibition of Enzyme Activity : Compounds like 2-ethoxy-N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide have shown significant antiproliferative activity against various cancer cell lines, including breast cancer cells (MCF-7) .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase by inhibiting cyclin-dependent kinase 1 (CDK1), leading to increased apoptosis .

Antimicrobial Activity

Thiadiazole derivatives have been reported to exhibit antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to interact with microbial targets:

  • Broad Spectrum Activity : Compounds containing thiadiazole rings have shown effectiveness against various pathogens, including bacteria and fungi .

Case Studies

  • Antiproliferative Effects : In vitro studies demonstrated that certain derivatives of thiadiazole exhibited IC50 values below 10 μM against cancer cell lines, indicating potent anticancer activity .
  • Enzyme Inhibition Studies : Compounds were tested against lipoxygenase enzymes, revealing their potential as novel anticancer agents through enzyme inhibition pathways .

Research Findings

Activity Type Mechanism Reference
AnticancerCDK1 Inhibition
AntimicrobialBroad Spectrum Activity
Enzyme InhibitionLipoxygenase Inhibition

Scientific Research Applications

Biological Activities

The compound exhibits a range of pharmacological activities, primarily attributed to the thiadiazole and indole components. Research indicates that derivatives of thiadiazole are known for their diverse biological effects, including:

  • Anticancer Activity : Thiadiazole derivatives have been extensively studied for their anticancer properties. They are believed to inhibit various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung cancer (A549) cells, often outperforming standard treatments like cisplatin .
  • Antimicrobial Properties : Compounds containing thiadiazole rings have shown significant activity against bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .
  • Anti-inflammatory Effects : The presence of the indole structure may contribute to anti-inflammatory activities, making it a candidate for conditions characterized by chronic inflammation .
  • Neuroprotective Potential : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Anticancer Studies

A notable study synthesized various 1,3,4-thiadiazole derivatives and evaluated their anticancer activity against HepG2 and A549 cell lines. The results indicated that certain compounds exhibited IC50 values lower than that of cisplatin, suggesting promising potential as anticancer agents .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in cancer progression. For instance, docking studies with dihydrofolate reductase indicated strong binding affinities for some derivatives, supporting their potential as effective inhibitors in cancer therapy .

Antimicrobial Activity

Research on related thiadiazole compounds has demonstrated considerable antibacterial and antifungal activity. For example, derivatives were tested against various pathogens, showing efficacy comparable to existing antibiotics .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Thioether Linkers: The indolinyl-thioethyl group in the target compound contrasts with benzylthio () or cyclohexylamino-thio (), which influence target specificity. Benzylthio derivatives show kinase inhibition, while cyclohexylamino derivatives target ergosterol biosynthesis in fungi .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-ethoxy-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Thiadiazole Core Formation : Cyclization of thiosemicarbazides under acidic conditions to form the 1,3,4-thiadiazole ring, as seen in analogous compounds .

Amide Coupling : Reacting the thiadiazole intermediate with 2-ethoxybenzoyl chloride in pyridine or DMF, using methods similar to N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide synthesis (e.g., room-temperature stirring followed by NaHCO₃ wash and recrystallization) .

Sulfide Linkage : Introducing the indolin-1-yl-2-oxoethylthio group via nucleophilic substitution, optimized with catalysts like sodium acetate in acetic acid .
Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography. Yield optimization may require adjusting molar ratios of reagents (e.g., 1.1:1 for acylating agents) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding patterns. For example, intermolecular N–H···N and C–H···O/F interactions stabilize crystal packing .
  • Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., indole NH at δ ~10 ppm, thiadiazole C-S at δ ~160-170 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected within 0.001 Da accuracy) .

Advanced: How can molecular docking predict the bioactivity of this compound against enzyme targets?

Methodological Answer:

Target Selection : Prioritize enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), which is inhibited by structurally similar benzamide-thiadiazole hybrids .

Docking Workflow :

  • Prepare the ligand (compound) and receptor (enzyme) structures using AutoDock Tools.
  • Perform rigid/flexible docking with AutoDock Vina, focusing on active-site residues (e.g., PFOR’s thiamine pyrophosphate-binding pocket).
  • Validate docking poses via MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

Interpretation : Compare binding energies (ΔG) and hydrogen-bonding interactions with known inhibitors. For example, a ΔG ≤ -8 kcal/mol suggests strong inhibition potential .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Variable Substituents : Systematically modify the ethoxy group (e.g., replace with methoxy, isopropoxy) and indolinyl moiety (e.g., substituents at C-5) to assess effects on solubility and potency.
  • Biological Assays : Test derivatives against microbial or cancer cell lines. For instance, compounds with electron-withdrawing groups on the benzamide ring show enhanced antimicrobial activity .
  • Data Correlation : Use QSAR models (e.g., MLR or CoMFA) to link structural descriptors (logP, polar surface area) with bioactivity. A table summarizing key SAR findings is shown below:
Substituent PositionModificationEffect on ActivityReference
Benzamide C-2Ethoxy → Methoxy↓ Solubility, ↑ Lipophilicity
Thiadiazole S-linkerCH₂ → CF₂↑ Metabolic Stability

Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

Re-evaluate Assumptions : Confirm the docking model accounts for solvent effects and protein flexibility. For example, PFOR’s active site may undergo conformational changes not modeled in rigid docking .

Experimental Validation :

  • Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation).
  • Compare IC₅₀ values with docking scores. Discrepancies may arise from off-target effects or compound aggregation .

Theoretical Refinement : Incorporate free-energy perturbation (FEP) calculations to improve binding affinity predictions .

Basic: What analytical techniques ensure purity and identity during synthesis?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity ≥95% is acceptable for biological testing .
  • Melting Point : Compare observed mp with literature values (e.g., deviations >2°C indicate impurities) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: What mechanistic insights explain this compound’s enzyme inhibition?

Methodological Answer:

  • PFOR Inhibition : The amide anion formed by resonance between the benzamide and thiadiazole groups interacts with PFOR’s catalytic cysteine, disrupting electron transfer .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For example, a Km increase with constant Vmax indicates competitive binding .

Advanced: How can intermediates in the synthesis pathway be characterized to resolve instability issues?

Methodological Answer:

  • X-ray Analysis : For unstable intermediates (e.g., N-{2,2,2-trichloro-1-[(5-aryl-thiadiazol-2-yl)amino]ethyl}amides), use single-crystal X-ray diffraction to identify decomposition pathways (e.g., Cl⁻ loss) .
  • Low-Temperature NMR : Acquire ¹H NMR spectra at -40°C to slow degradation and assign transient signals .

Basic: What spectroscopic methods are critical for tracking reaction progress?

Methodological Answer:

  • TLC : Use silica plates with UV visualization; Rf values for intermediates should differ by ≥0.2 .
  • In-situ FT-IR : Monitor disappearance of starting material peaks (e.g., acyl chloride C=O at ~1800 cm⁻¹) .

Advanced: How can process control strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during exothermic steps (e.g., thiadiazole cyclization) .
  • PAT Tools : Use inline NIR spectroscopy to monitor critical quality attributes (e.g., reaction conversion) in real time .

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